

An In-depth Technical Guide to 2,4'-Dichlorobenzophenone

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Compound of Interest

Compound Name: 2,4'-Dichlorobenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for **2,4'-Dichlorobenzophenone**.

The information is intended to support researchers, scientists, and professionals in the field of drug development and other chemical industries.

Chemical and Physical Properties

2,4'-Dichlorobenzophenone is an organic compound with the chemical formula $C_{13}H_8Cl_2O$. It belongs to the class of diaryl ketones and is characterized by the presence of two chlorine atoms substituted on the two phenyl rings of a benzophenone structure.

General Properties

Property	Value	Source(s)
IUPAC Name	(2-chlorophenyl)(4-chlorophenyl)methanone	[1]
CAS Number	85-29-0	[1]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1]
Molecular Weight	251.11 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	64-67 °C	[1]
Boiling Point	214-215 °C at 22 mmHg	[1]
Density	1.31-1.39 g/cm ³	[3]

Spectral Data

Technique	Data Highlights
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
Mass Spectrometry	Major fragments observed at m/z 139, 111, 250, 252.[2]
Infrared (IR) Spectroscopy	KBr pellet and ATR-IR spectra available.[2]

Synthesis of 2,4'-Dichlorobenzophenone

The primary method for synthesizing **2,4'-Dichlorobenzophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

- Hydrochloric acid (HCl), dilute solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add chlorobenzene and the solvent (e.g., dichloromethane).
- Cool the flask in an ice bath.
- Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution.
- Once the aluminum chloride has been added, slowly add 2-chlorobenzoyl chloride from the addition funnel to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of **2,4'-Dichlorobenzophenone**.

General Protocol:

- **Sample Preparation:** Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
- **GC Column:** A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.
- **Injector:** Splitless injection is often preferred for trace analysis.
- **Oven Temperature Program:** A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.
- **MS Detector:** Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a range of mass-to-charge ratios that includes the molecular ion of **2,4'-Dichlorobenzophenone** and its characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2,4'-Dichlorobenzophenone**.

General Protocol:

- **Sample Preparation:** Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
- **¹H NMR:** Provides information about the number and types of protons and their neighboring atoms.
- **¹³C NMR:** Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol:

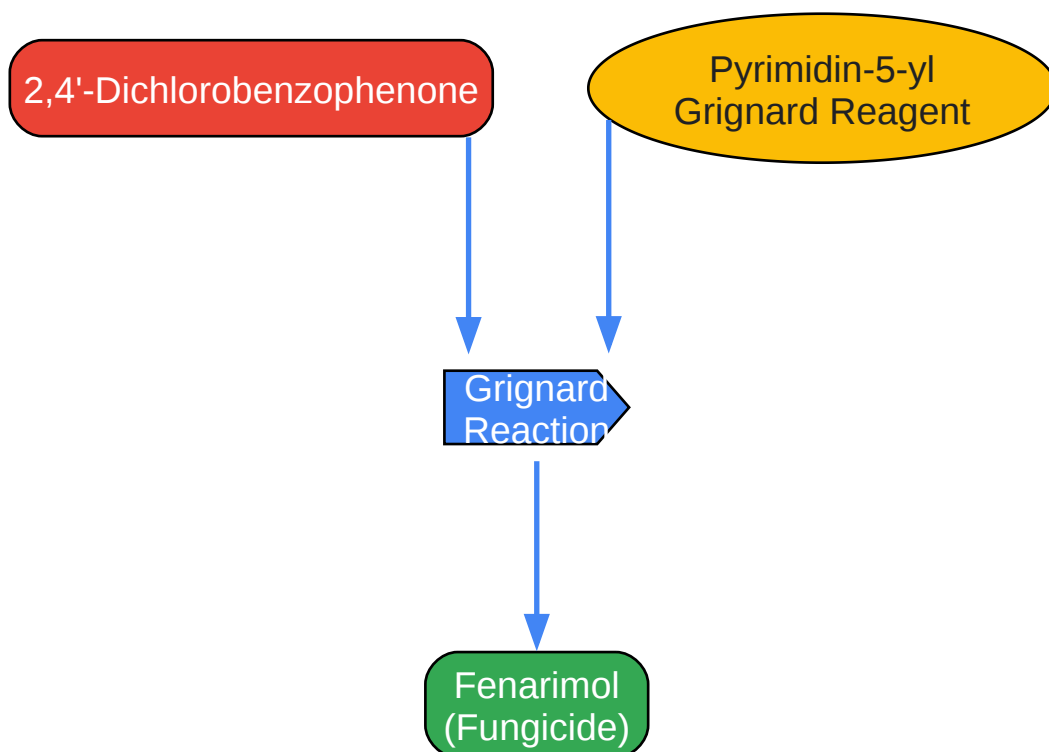
- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Analysis: The spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm^{-1} .

Applications in Drug Development

2,4'-Dichlorobenzophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal agents.

Synthesis of Fenarimol

A notable application of **2,4'-Dichlorobenzophenone** is in the synthesis of the fungicide Fenarimol.^{[5][6]} Fenarimol is used to control powdery mildew on a variety of crops.^[7]



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Caption: Role of **2,4'-Dichlorobenzophenone** in the synthesis of Fenarimol.

The synthesis involves a Grignard reaction where a pyrimidin-5-yl Grignard reagent is added to the carbonyl group of **2,4'-Dichlorobenzophenone**.

Safety and Toxicology

The safety information for **2,4'-Dichlorobenzophenone** is not entirely consistent across different sources.

GHS Hazard Classification

There are conflicting reports regarding the GHS classification of **2,4'-Dichlorobenzophenone**.

Source	Classification
ECHA C&L Inventory (Aggregated)	The majority of notifications (88.1%) indicate that the substance does not meet the criteria for classification. A smaller percentage (11.9%) of notifications classify it as causing skin irritation (H315) and serious eye irritation (H319).[1]
Some Safety Data Sheets	Classify the substance as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Other sources state that based on available data, the classification criteria are not met.[3]

Toxicological Information

Detailed toxicological studies specifically on **2,4'-Dichlorobenzophenone** are limited in the publicly available literature. Much of the available data pertains to the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Based on available safety data sheets, the following general toxicological information can be summarized:

- Acute Toxicity: Based on available data, the classification criteria for acute toxicity are not met.[3]
- Skin Corrosion/Irritation: Some sources indicate it may cause skin irritation, while others state it is not classified as a skin irritant.[1][3][8]
- Serious Eye Damage/Irritation: Similar to skin irritation, there are conflicting classifications.[1][3][8]
- CMR Effects (Carcinogenicity, Mutagenicity, and Toxicity for Reproduction): Based on available data, the classification criteria for these effects are not met.[3]

It is important for researchers and professionals to consult the specific safety data sheet provided by their supplier and to handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

Ecotoxicological Information

Information on the environmental fate and effects of **2,4'-Dichlorobenzophenone** is not extensively documented. General precautions should be taken to avoid release into the environment.[3]

This guide is intended for informational purposes and should not be considered a substitute for a comprehensive safety assessment and consultation of the relevant safety data sheets.

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